molecular formula C16H17NO2 B14432354 N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide CAS No. 79115-41-6

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide

Cat. No.: B14432354
CAS No.: 79115-41-6
M. Wt: 255.31 g/mol
InChI Key: VEEUCOPFLDEGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to an amide. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide typically involves the reaction of 3-methylbenzohydroxamic acid with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxamic acids.

Scientific Research Applications

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenylpropanamide
  • N-Hydroxy-N-(4-methylphenyl)-3-phenylpropanamide
  • N-Hydroxy-N-(3-chlorophenyl)-3-phenylpropanamide

Uniqueness

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to chelate metal ions and interact with biological targets, making it a valuable compound for various applications.

Properties

79115-41-6

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-hydroxy-N-(3-methylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-13-6-5-9-15(12-13)17(19)16(18)11-10-14-7-3-2-4-8-14/h2-9,12,19H,10-11H2,1H3

InChI Key

VEEUCOPFLDEGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.